(3-Fluoro-2-hydrazinylpyridin-4-yl)methanol
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Overview
Description
(3-Fluoro-2-hydrazinylpyridin-4-yl)methanol is a chemical compound that belongs to the class of pyridines Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound features a fluorine atom at the third position, a hydrazinyl group at the second position, and a methanol group at the fourth position on the pyridine ring
Preparation Methods
The synthesis of (3-Fluoro-2-hydrazinylpyridin-4-yl)methanol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluoropyridine, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.
Hydrazination: The amino group is converted to a hydrazinyl group by reacting with hydrazine hydrate.
Methanol Addition: Finally, the methanol group is introduced at the fourth position through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
(3-Fluoro-2-hydrazinylpyridin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The hydrazinyl group can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Fluoro-2-hydrazinylpyridin-4-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-hydrazinylpyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, the hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The fluorine atom can enhance the compound’s binding affinity to certain receptors or proteins, thereby modulating their function. The methanol group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
(3-Fluoro-2-hydrazinylpyridin-4-yl)methanol can be compared with other similar compounds, such as:
(3-Fluoro-2-aminopyridin-4-yl)methanol: Lacks the hydrazinyl group, which may result in different chemical reactivity and biological activity.
(3-Fluoro-2-hydrazinylpyridin-4-yl)ethanol: Contains an ethanol group instead of a methanol group, potentially affecting its solubility and interaction with biological targets.
(3-Chloro-2-hydrazinylpyridin-4-yl)methanol: Substitutes the fluorine atom with a chlorine atom, which may alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3-fluoro-2-hydrazinylpyridin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O/c7-5-4(3-11)1-2-9-6(5)10-8/h1-2,11H,3,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKAUULPCSQCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)F)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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